"1-(Ethoxy)nonafluorobutane" physical and chemical properties
"1-(Ethoxy)nonafluorobutane" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Ethoxy)nonafluorobutane, a hydrofluoroether (HFE) with the chemical formula C₆H₅F₉O. Also known by its commercial name HFE-7200, this compound has emerged as a versatile and environmentally favorable solvent and heat-transfer fluid in a multitude of high-tech applications. Its unique combination of properties, including high density, low viscosity, low surface tension, non-flammability, and excellent thermal and chemical stability, makes it a subject of significant interest in research and development. This document consolidates critical data on its physicochemical characteristics, explores its reactivity and stability, and presents standardized protocols for its analysis and handling, aiming to serve as an essential resource for scientists and engineers.
Introduction: The Advent of Hydrofluoroethers
The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their ozone-depleting potential spurred the development of alternative chemical technologies. Hydrofluoroethers (HFEs) were introduced as a new class of compounds designed to offer high performance with a significantly improved environmental and safety profile.[1] 1-(Ethoxy)nonafluorobutane is a prominent member of this class, valued for its zero ozone depletion potential (ODP) and low global warming potential (GWP).[2][3] This guide delves into the core scientific principles that govern the behavior of this unique fluorinated ether.
Molecular Structure and Identification
The molecular structure of 1-(Ethoxy)nonafluorobutane consists of a nonafluorobutyl group linked to an ethyl group via an ether oxygen. The high degree of fluorination is central to its distinct properties.
Figure 1: Chemical structure of 1-(Ethoxy)nonafluorobutane.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane[4] |
| Synonyms | Ethyl nonafluorobutyl ether, HFE-7200[5] |
| CAS Number | 163702-05-4[6] |
| Molecular Formula | C₆H₅F₉O[6] |
| Molecular Weight | 264.09 g/mol [4][6] |
| InChI Key | DFUYAWQUODQGFF-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical properties of 1-(Ethoxy)nonafluorobutane are summarized in the table below. These properties are critical for its application as a solvent and heat transfer fluid.
Table 2: Key Physicochemical Properties of 1-(Ethoxy)nonafluorobutane
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Odorless |
| Density (at 25 °C) | 1.43 g/mL[2] |
| Boiling Point | 76 °C[7] |
| Melting Point | -138 °C[7] |
| Vapor Pressure (at 25 °C) | 109 mmHg[2] |
| Viscosity (at 25 °C) | 0.61 cPs[2] |
| Surface Tension | 13.6 dynes/cm[2] |
| Refractive Index (n20/D) | 1.282[7] |
| Heat of Vaporization (at boiling point) | 30 cal/g[2] |
| Specific Heat | 0.29 cal/g°C[2] |
Solubility Profile
1-(Ethoxy)nonafluorobutane exhibits selective solubility. It is practically insoluble in water (<20 ppmw), but water has a low solubility in it (92 ppmw).[2] Its miscibility with a range of organic solvents is a key attribute for its use in various applications. While comprehensive miscibility data is not extensively published, hydrofluoroethers like HFE-7100 (a related compound) are miscible with less polar organic solvents like THF, toluene, and acetone, but immiscible with more polar solvents such as acetonitrile, methanol, and dimethylformamide.[8] This suggests a similar trend for 1-(Ethoxy)nonafluorobutane, positioning it as a solvent for non-polar to moderately polar compounds. Its lipophilic character makes it a potential substitute for hexane in certain chromatographic applications.[7]
Chemical Properties and Reactivity
General Reactivity and Stability
A hallmark of hydrofluoroethers is their high degree of chemical and thermal stability.[9] The strong carbon-fluorine bonds in 1-(Ethoxy)nonafluorobutane impart exceptional resistance to chemical degradation.[10] It is generally unreactive with strong acids and bases under normal conditions. This inertness allows for its use in processes where unwanted chemical reactions must be minimized.[10]
Thermal Decomposition
While thermally stable, at very high temperatures, 1-(Ethoxy)nonafluorobutane will decompose. The primary decomposition products are expected to be toxic hydrogen fluoride and various fluorocarbon compounds. The decomposition mechanism of perfluoroalkyl ether carboxylic acids (a related class of compounds) suggests that cleavage of the C-O ether bond is a key pathway.[11] For hydrofluoroalkanes, thermal decomposition is often initiated by C-C bond fission rather than HF elimination.[2] The exact decomposition profile for 1-(Ethoxy)nonafluorobutane would depend on the specific conditions, but the formation of smaller perfluorinated and hydrofluorinated fragments is anticipated.
Figure 3: Simplified workflow for the synthesis of 1-(Ethoxy)nonafluorobutane.
Analytical Methodologies
Accurate characterization and quantification of 1-(Ethoxy)nonafluorobutane are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of 1-(Ethoxy)nonafluorobutane.
Protocol: GC-MS Analysis
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Sample Preparation: For quantitative analysis, prepare a stock solution of 1-(Ethoxy)nonafluorobutane in a suitable volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 mg/mL. Create a series of calibration standards by serial dilution of the stock solution. For qualitative analysis of a neat sample, a small aliquot can be diluted in a suitable solvent. [12]2. Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-5ms).
-
GC Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: The retention time of the analyte peak in the total ion chromatogram (TIC) is used for identification, along with comparison of the obtained mass spectrum with a reference spectrum. Quantification is performed by constructing a calibration curve from the peak areas of the calibration standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. A triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) would be anticipated, with coupling between them.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex due to the different fluorine environments in the nonafluorobutyl chain and potential C-F couplings. Chemical shifts are typically referenced to CFCl₃. [8][13]The spectrum will show distinct signals for the CF₃, and the three different CF₂ groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.
-
Expected Absorptions: The FTIR spectrum of 1-(Ethoxy)nonafluorobutane will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. [9][14]The C-O-C ether linkage will also show a characteristic stretching vibration in the 1000-1200 cm⁻¹ region. [15]The C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹.
Safety, Handling, and Disposal
While 1-(Ethoxy)nonafluorobutane has a favorable safety profile, standard laboratory safety practices should always be followed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile rubber is often suitable), and a lab coat. [16]Avoid inhalation of vapors and contact with skin and eyes. * Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and sources of ignition. [9]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Applications in Research and Development
The unique properties of 1-(Ethoxy)nonafluorobutane make it a valuable tool in various R&D settings:
-
Specialty Solvent: It serves as a solvent for fluorinated compounds, enabling the synthesis and processing of advanced materials. [10]Its use in chromatography as a hexane replacement is also being explored. [7]* Reaction Medium: Its chemical inertness makes it a suitable medium for reactions involving sensitive reagents.
-
Precision Cleaning: Its low surface tension and viscosity allow it to penetrate tight spaces, making it effective for cleaning sensitive electronic and optical components. [9]* Heat Transfer Fluid: Its wide liquid range and thermal stability make it an excellent heat transfer fluid for controlling temperatures in laboratory and pilot-scale reactors and instrumentation. [17]* Drug Delivery: In pharmaceutical development, its properties are being investigated for use in formulating drug delivery systems. [4]
Conclusion
1-(Ethoxy)nonafluorobutane is a high-performance hydrofluoroether with a compelling combination of physical and chemical properties. Its low environmental impact, high stability, and versatile solvent characteristics position it as a key enabling technology in numerous scientific and industrial fields. This guide has provided a detailed overview of its fundamental properties, synthesis, analysis, and handling, offering a solid foundation for its effective and safe use in research and development.
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